7-Deoxy-10-hydroxyloganetin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

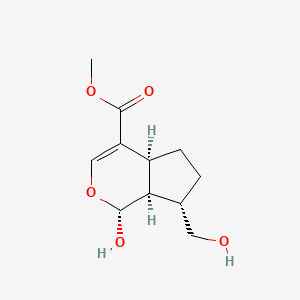

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4aS,7S,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h5-7,9,11-12,14H,2-4H2,1H3/t6-,7-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPQFFMUTWSZAL-LUQPRHOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CCC2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unveiling of 7-Deoxy-10-hydroxyloganetin: A Putative Intermediate in Iridoid Biosynthesis

For Immediate Release

A deep dive into the complex world of iridoid biosynthesis reveals the potential role of 7-Deoxy-10-hydroxyloganetin, a lesser-known iridoid molecule. This technical guide synthesizes current understanding, outlines key enzymatic steps, and provides a framework for researchers, scientists, and drug development professionals investigating this intricate biochemical pathway.

Iridoids are a large class of monoterpenoids that serve as crucial precursors for a wide array of pharmacologically significant compounds, including the anticancer agents vinblastine (B1199706) and vincristine. The biosynthesis of these complex molecules follows a multi-step enzymatic cascade, originating from geranyl pyrophosphate (GPP). While the main pathway leading to the central iridoid, secologanin, has been largely elucidated, the roles of minor or alternative intermediates remain an active area of research. One such molecule that has emerged is this compound, an iridoid that has been isolated from the seeds of Strychnos nux-vomica.[1]

Positioning this compound in the Biosynthetic Network

The established iridoid biosynthesis pathway commences with the conversion of GPP through a series of intermediates including geraniol (B1671447), 8-oxogeranial, and nepetalactol. Subsequent oxidative modifications lead to the formation of 7-deoxyloganetic acid, a key branching point. The chemical structure of this compound (Molecular Formula: C₁₁H₁₆O₅, CAS Number: 76267-48-6) suggests its close relationship to known intermediates.[1][2][3] The "7-deoxy" designation indicates the absence of a hydroxyl group at the C7 position, a feature shared with 7-deoxyloganetic acid. The "10-hydroxy" moiety points to its origin from an early pathway intermediate, 10-hydroxygeraniol.

Tracer experiments have indicated that the conversion of geraniol and its isomer nerol (B1678202) into loganin (B1675030), a downstream product, involves an initial 10-hydroxylation step.[4] This highlights the significance of 10-hydroxygeraniol as a precursor in iridoid biosynthesis. It is plausible that this compound represents an intermediate in a branch of the iridoid pathway that retains this C10 hydroxylation.

Core Iridoid Biosynthetic Pathway

The central pathway for iridoid biosynthesis is depicted below, highlighting the currently understood enzymatic conversions from Geranyl-PP to Secologanin.

A Putative Branch Point: The Role of 10-Hydroxygeraniol

The existence of this compound suggests a possible divergence from the core pathway, likely originating from 10-hydroxygeraniol. An enzyme, 10-hydroxygeraniol dehydrogenase (Cr10HGO), has been characterized and is known to catalyze the formation of 10-oxogeranial, a key precursor for iridoid cyclization.[5] This suggests that intermediates retaining the 10-hydroxy group can be channeled into the iridoid cyclization machinery.

The logical placement of this compound would be downstream of a 10-hydroxy-containing precursor that undergoes cyclization and subsequent modifications parallel to the main pathway leading to 7-deoxyloganetic acid.

Quantitative Data and Enzymology

While specific kinetic data for enzymes directly involved with this compound are not yet available, data for related enzymes in the iridoid pathway provide a valuable reference.

| Enzyme | Substrate | Product | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |

| 7-deoxyloganetic acid synthase (7DLS/IO) | Iridodial/Nepetalactol | 7-Deoxyloganetic acid | Catharanthus roseus | N/A | N/A | [6] |

| 7-deoxyloganetic acid glucosyltransferase (7DLGT/UGT8) | 7-Deoxyloganetic acid | 7-Deoxyloganic acid | Catharanthus roseus | 35 ± 5 | 0.0355 | [7] |

| 10-hydroxygeraniol dehydrogenase (Cr10HGO) | 10-Hydroxygeraniol | 10-Oxogeranial | Catharanthus roseus | 130 ± 10 | 1.2 ± 0.1 | [5] |

N/A: Data not available in the cited literature.

Experimental Methodologies

The elucidation of iridoid biosynthetic pathways relies on a combination of advanced analytical and molecular biology techniques.

Experimental Workflow for Iridoid Pathway Elucidation

Key Experimental Protocols

1. Iridoid Extraction and Analysis:

-

Extraction: Plant tissues are typically ground in liquid nitrogen and extracted with methanol (B129727) or ethanol. The extract is then partitioned against a non-polar solvent (e.g., hexane) to remove lipids.

-

Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) is the primary method for the separation and identification of iridoid intermediates. Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of more volatile iridoids.

2. Heterologous Expression and Enzyme Assays:

-

Gene Cloning: Candidate genes identified through transcriptomics are cloned into expression vectors.

-

Heterologous Expression: The expression vectors are transformed into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.

-

Enzyme Assays: The recombinant protein is purified and incubated with a putative substrate. The reaction products are then analyzed by LC-MS or GC-MS to confirm the enzyme's function.

3. Virus-Induced Gene Silencing (VIGS):

-

Construct Preparation: A fragment of the target gene is cloned into a VIGS vector.

-

Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of the plant.

-

Metabolite Analysis: After a period of incubation, the levels of iridoid intermediates in the silenced plants are compared to control plants to determine the in planta function of the gene.

Future Directions

The precise role of this compound in iridoid biosynthesis remains to be definitively established. Future research should focus on:

-

Enzyme Discovery: Identifying and characterizing the specific iridoid synthase and subsequent oxidoreductases that act on 10-hydroxy-containing precursors to produce this compound.

-

Metabolic Flux Analysis: Quantifying the flow of intermediates through this putative branch pathway in plants known to produce 10-hydroxy-iridoids.

-

Biological Activity: Investigating the potential biological activities of this compound and its derivatives, which may reveal novel pharmacological properties.

The continued exploration of such alternative branches in the iridoid biosynthetic network will not only deepen our fundamental understanding of plant secondary metabolism but also open new avenues for the biotechnological production of valuable natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. 76267-48-6|this compound|BLD Pharm [bldpharm.com]

- 4. Biosynthesis of loganin and the indole alkaloids from hydroxygeraniol–hydroxynerol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

7-Deoxy-10-hydroxyloganetin structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxy-10-hydroxyloganetin is a naturally occurring iridoid compound isolated from the seeds of Strychnos nux-vomica.[1] Iridoids are a class of monoterpenoids known for a wide range of biological activities, and as such, are of significant interest to the scientific and drug development communities. This technical guide aims to provide a comprehensive overview of the chemical structure and properties of this compound. However, it is important to note that detailed public-domain information regarding its specific biological activities, associated signaling pathways, and comprehensive experimental protocols is currently limited.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₅ | [1][2] |

| Molecular Weight | 228.24 g/mol | [1] |

| CAS Number | 76267-48-6 | [1][2][3] |

| Class | Iridoid | [1] |

| Natural Source | Seeds of Strychnos nux-vomica | [1] |

Spectral Data

Detailed experimental spectral data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are not widely published. Commercial suppliers may possess this data, and it is recommended to request it directly when purchasing the compound.

Biological Activities and Signaling Pathways

Currently, there is a significant lack of published research specifically detailing the biological activities of this compound. While the broader class of iridoids and extracts from Strychnos nux-vomica have been investigated for various pharmacological effects, including anti-inflammatory and neuroprotective properties, these activities have not been specifically attributed to this compound in the available literature.

Due to the absence of biological activity data, there is no information on any signaling pathways that may be modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to develop their own methodologies based on general procedures for the isolation of iridoids from plant materials or through chemical synthesis.

Conclusion and Future Directions

This compound is a known natural product with a defined molecular formula and weight. However, there is a notable absence of in-depth scientific literature detailing its chemical structure, spectral characteristics, biological activities, and mechanisms of action. This represents a significant knowledge gap and an opportunity for future research.

For scientists and drug development professionals, this compound presents a frontier for discovery. The following areas are ripe for investigation:

-

Structural Elucidation: Definitive determination of the 2D and 3D chemical structure using modern spectroscopic techniques.

-

Biological Screening: Comprehensive screening for a wide range of biological activities, including but not limited to anti-inflammatory, neuroprotective, and cytotoxic effects.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound.

-

Synthesis and Analogue Development: Development of a synthetic route to enable the production of larger quantities and the creation of novel analogues with potentially enhanced therapeutic properties.

The exploration of these research avenues will be crucial in unlocking the potential of this compound as a lead compound in drug discovery and development.

References

7-Deoxy-10-hydroxyloganetin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deoxy-10-hydroxyloganetin is an iridoid that has been identified from the seeds of Strychnos nux-vomica L.[1]. Iridoids are a class of monoterpenoids that are precursors to important alkaloids and possess a wide range of biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, a representative protocol for its isolation from plant material, and a plausible biosynthetic pathway. Due to the limited specific literature on this compound, this guide also draws upon established methodologies for the isolation and characterization of related iridoid glycosides.

Natural Sources

The primary and currently known natural source of this compound is the seeds of Strychnos nux-vomica L., a member of the Loganiaceae family. This plant is also a well-known source of the potent alkaloids strychnine (B123637) and brucine. While this compound is a minor constituent, its presence is significant for understanding the phytochemical profile of this medicinally important plant.

Table 1: Natural Source of this compound

| Biological Source | Family | Plant Part |

| Strychnos nux-vomica L. | Loganiaceae | Seeds |

Quantitative Data

As of the date of this guide, there is no publicly available quantitative data on the yield or concentration of this compound from its natural source. The compound is considered a minor iridoid in Strychnos nux-vomica seeds, with research primarily focused on the abundant alkaloids.

Table 2: Quantitative Analysis of this compound from Strychnos nux-vomica Seeds

| Parameter | Value | Reference |

| Yield (%) | Data not available | - |

| Concentration (mg/g of dry weight) | Data not available | - |

Experimental Protocols: Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound has not been published. However, a general methodology for the extraction and purification of iridoid glycosides from plant material can be adapted. The following protocol is a representative procedure based on established techniques for isolating iridoids from Strychnos species and other plants.

3.1. General Iridoid Glycoside Extraction and Fractionation

-

Preparation of Plant Material:

-

Obtain dried seeds of Strychnos nux-vomica.

-

Grind the seeds into a coarse powder.

-

Defat the powdered material by extraction with a non-polar solvent such as petroleum ether or hexane (B92381) in a Soxhlet apparatus for several hours to remove lipids and other non-polar constituents.

-

-

Extraction of Iridoids:

-

Air-dry the defatted plant material.

-

Extract the defatted powder with methanol (B129727) or 80% ethanol (B145695) at room temperature with occasional shaking for 24-48 hours, or by reflux for 4-6 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Monitor the collected fractions by thin-layer chromatography (TLC), visualizing with a suitable spray reagent (e.g., anisaldehyde-sulfuric acid, followed by heating).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

References

In-depth Technical Guide: Biological Activity and Pharmacological Potential of 7-Deoxy-10-hydroxyloganetin

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific biological activities and pharmacological potential of 7-Deoxy-10-hydroxyloganetin. This iridoid glycoside has been identified and isolated from the seeds of Strychnos nux-vomica[1][2]. However, dedicated studies detailing its pharmacological effects, underlying mechanisms of action, and potential therapeutic applications are conspicuously absent from the public domain.

While research into the broader class of iridoid glycosides from Strychnos nux-vomica and other plant sources has demonstrated a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects, it is not scientifically sound to directly extrapolate these findings to this compound without specific experimental evidence. The subtle structural differences between various iridoids can lead to significant variations in their biological profiles.

This guide, therefore, serves to highlight the current state of knowledge, or lack thereof, and to propose future research directions to elucidate the pharmacological potential of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₅ | N/A |

| Molecular Weight | 244.24 g/mol | N/A |

| Class | Iridoid Glycoside | N/A |

| Source | Strychnos nux-vomica | [1][2] |

Current State of Research

Searches of prominent scientific databases have yielded no specific studies on the biological activity or pharmacological potential of this compound. The compound is typically mentioned in phytochemical studies focused on the isolation and identification of constituents from Strychnos nux-vomica. These studies have successfully determined its structure, but further investigation into its biological effects has not been published.

Potential Pharmacological Activities (Hypothetical)

Based on the known activities of structurally related iridoid glycosides, such as Loganin and Cornin, it is plausible that this compound may exhibit some of the following properties. It is crucial to emphasize that these are hypothetical and require experimental validation.

-

Anti-inflammatory Activity: Many iridoids demonstrate anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

-

Neuroprotective Effects: Given that other iridoids from Strychnos species have shown neuroprotective potential, this could be a promising area of investigation.

-

Hepatoprotective Activity: The protective effects of iridoids on the liver have been documented, suggesting a potential role for this compound in liver health.

-

Antioxidant Properties: The core structure of iridoids may lend itself to antioxidant activity, which could contribute to various health benefits.

Proposed Experimental Workflow for Future Research

To address the current knowledge gap, a systematic investigation of this compound is required. The following workflow outlines a potential research plan.

Caption: Proposed experimental workflow for investigating the pharmacological potential of this compound.

Conclusion

References

The Central Role of 7-Deoxy-10-hydroxyloganetin in Secologanin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin (B1681713) is a pivotal secoiridoid monoterpene that serves as a precursor for the biosynthesis of a vast array of valuable terpenoid indole (B1671886) alkaloids (TIAs), including the anticancer agents vinblastine (B1199706) and vincristine. The intricate biosynthetic pathway of secologanin has been a subject of intense research, and understanding its key intermediates is crucial for metabolic engineering and drug development efforts. This technical guide focuses on the critical role of 7-deoxy-10-hydroxyloganetin and its related precursors in the secologanin biosynthetic pathway, providing an in-depth overview of the enzymatic conversions, quantitative data, and detailed experimental protocols for researchers in the field.

Secologanin Biosynthetic Pathway: An Overview

The biosynthesis of secologanin from geranyl diphosphate (B83284) (GPP) involves a series of oxidation, reduction, glycosylation, and methylation steps. A key part of this pathway involves the conversion of 7-deoxyloganetic acid to loganin (B1675030), which is then cleaved to form secologanin. While this compound itself is not a direct intermediate in the main pathway, its structural analogs, 7-deoxyloganetic acid and 7-deoxyloganin, are crucial precursors. The hydroxylation at the 7-position is a key step that leads to the formation of loganin.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic reactions in the secologanin pathway is critical for the overall yield of TIAs. The following table summarizes the available kinetic data for key enzymes involved in the conversion of 7-deoxyloganetic acid.

| Enzyme | Substrate | Kcat (s⁻¹) | Km (mM) | Source |

| 7-Deoxyloganetic acid glucosyltransferase (UGT8/7-DLGT) | 7-Deoxyloganetic acid | 0.130 | 0.088 | [1] |

| 7-Deoxyloganetic acid glucosyltransferase (UGT8/7-DLGT) | UDP-glucose | 0.325 | 5.38 | [1] |

| 7-Deoxyloganetin glucosyltransferase (UGT85A23) | 7-Deoxyloganetin | 0.0355 | 0.202 | [2] |

| 7-Deoxyloganetin glucosyltransferase (UGT85A23) | UDP-glucose | 0.0320 | 0.117 | [2] |

Experimental Protocols

Enzyme Activity Assay for 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)

This protocol is adapted from studies on recombinant 7-DLGT from Catharanthus roseus.

a. Expression and Purification of Recombinant 7-DLGT:

-

The coding sequence of 7-DLGT is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG, and the cells are harvested and lysed.

-

The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

b. Glucosyltransferase Assay:

-

The standard assay mixture (50 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM 7-deoxyloganetic acid (substrate)

-

5 mM UDP-glucose (sugar donor)

-

1 µg of purified recombinant 7-DLGT

-

-

The reaction is incubated at 30°C for 30 minutes.

-

The reaction is terminated by adding 50 µL of methanol.

-

The product, 7-deoxyloganic acid, is analyzed and quantified by HPLC or LC-MS.[3][4]

c. Alternative Colorimetric and Luminescent Assays:

-

For high-throughput screening, the release of UDP can be measured using commercially available kits like the UDP-Glo™ Glycosyltransferase Assay, which provides a luminescent signal proportional to UDP production.[5][6]

-

Alternatively, a coupled enzyme assay can be used where the released UDP is converted to a detectable product.[7]

In Vitro Assay for 7-Deoxyloganin 7-Hydroxylase (DL7H) and Secologanin Synthase (SLS) using Microsomal Preparations

These cytochrome P450 enzymes are membrane-bound, and their activity can be assayed using microsomal fractions isolated from plant cell cultures or yeast expressing the recombinant enzyme.

a. Preparation of Microsomes:

-

Plant cell suspension cultures (e.g., Lonicera japonica or Catharanthus roseus) are harvested and homogenized in an extraction buffer.

-

The homogenate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a storage buffer.[8][9]

b. Hydroxylase/Synthase Assay:

-

The reaction mixture (100 µL) contains:

-

100 mM phosphate (B84403) buffer (pH 7.4)

-

1.5 mM NADPH

-

Microsomal protein (50-100 µg)

-

100 µM 7-deoxyloganin (for DL7H) or loganin (for SLS) as substrate

-

-

The reaction is initiated by adding the substrate and incubated at 30°C for 1-2 hours.

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

The products (loganin for DL7H, secologanin for SLS) are analyzed by HPLC or LC-MS/MS.[8][10][11]

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool to study gene function in plants.[12][13]

a. Vector Construction:

-

A fragment of the target gene (e.g., 7-DLGT, DL7H) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

b. Agroinfiltration:

-

Agrobacterium tumefaciens strains carrying pTRV1 and the pTRV2-gene construct are grown and then mixed in equal ratios.

-

Young C. roseus seedlings are infiltrated with the Agrobacterium mixture, often by vacuum infiltration.[14]

c. Analysis of Silenced Plants:

-

After 2-3 weeks, plants showing viral symptoms (e.g., leaf mottling) are analyzed.

-

Gene silencing efficiency is confirmed by quantifying the target gene's transcript levels using qRT-PCR.

-

Metabolite analysis of the silenced and control plants is performed using HPLC or LC-MS to determine the effect of gene silencing on the accumulation of secologanin and other TIAs.[3][15][16] A significant decrease in secologanin and downstream TIAs, coupled with an accumulation of the substrate of the silenced enzyme, confirms the gene's function.[16]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

a. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the plant tissues of interest using a suitable kit or protocol.

-

The RNA is treated with DNase I to remove any genomic DNA contamination.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

b. qRT-PCR Reaction:

-

The reaction mixture (typically 20 µL) includes:

-

Diluted cDNA template

-

Gene-specific forward and reverse primers

-

SYBR Green master mix

-

-

The PCR is performed in a real-time PCR cycler with a typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[17][18][19]

c. Data Analysis:

-

The relative expression level of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of a stable reference gene.

Visualizing the Pathway and Workflows

To better illustrate the intricate relationships within the secologanin biosynthesis pathway and the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: The secologanin biosynthetic pathway.

Caption: Workflow for in vitro enzyme assays.

Caption: Experimental workflow for VIGS.

Conclusion

The elucidation of the secologanin biosynthetic pathway, particularly the steps involving 7-deoxyloganetic acid and its derivatives, has been significantly advanced through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This guide provides a comprehensive resource for researchers aiming to investigate this pathway further. The detailed protocols and quantitative data presented herein serve as a foundation for future studies focused on the metabolic engineering of TIA production and the discovery of novel biocatalysts for synthetic biology applications. The provided visualizations offer a clear understanding of the complex biochemical and experimental workflows, facilitating the design and execution of future research in this exciting field.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 6. worldwide.promega.com [worldwide.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Cotyledon-based Virus-Induced Gene Silencing (Cotyledon-VIGS) approach to study specialized metabolism in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of reference genes for qRT-PCR studies in the colchicine producing Gloriosa superba L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of reference genes for quantitative RT-PCR normalization in Suaeda aralocaspica, an annual halophyte with heteromorphism and C4 pathway without Kranz anatomy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unraveling the Biosynthesis of 7-Deoxyiridoids: A Technical Guide to a Core Metabolic Pathway

An In-depth Examination of the Discovery and History of Key Intermediates in Plant Metabolism for Researchers, Scientists, and Drug Development Professionals.

Introduction

The iridoids are a large and diverse class of monoterpenoid secondary metabolites found throughout the plant kingdom, playing crucial roles in plant defense and serving as precursors to complex, pharmaceutically valuable alkaloids. A key intermediate in the biosynthesis of many of these compounds is 7-deoxyloganic acid. This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathway of 7-deoxyiridoids. While the specific compound "7-Deoxy-10-hydroxyloganetin" is not a recognized intermediate in the well-established iridoid biosynthetic pathway, this guide will delve into the established biosynthesis of its core structure, 7-deoxyloganetin (B1248800), and related compounds. This foundational knowledge is essential for researchers investigating the biosynthesis of known iridoids and exploring the potential for novel derivatives.

The primary plant of interest in the context of many bioactive iridoids and their downstream products is Strychnos nux-vomica. This plant is a rich source of strychnine (B123637) and other complex indole (B1671886) alkaloids, the biosynthesis of which originates from the iridoid pathway.[1][2][3]

The Core Iridoid Biosynthetic Pathway: Focus on 7-Deoxy Intermediates

The biosynthesis of 7-deoxyiridoids is a multi-step enzymatic process that begins with the universal monoterpene precursor, geraniol (B1671447). The pathway leads to the formation of 7-deoxyloganic acid, a pivotal intermediate.

Key Enzymatic Steps and Intermediates

The conversion of geraniol to 7-deoxyloganic acid involves a series of oxidation, cyclization, and glycosylation steps. The key enzymes and intermediates are summarized in the table below.

| Intermediate | Enzyme | Enzyme Type | Function |

| Geraniol | Geraniol-10-hydroxylase (G10H) | Cytochrome P450 | Hydroxylation of geraniol at the C10 position.[4][5] |

| 10-Hydroxygeraniol | 10-Hydroxygeraniol oxidoreductase | Dehydrogenase | Oxidation to 10-oxogeranial. |

| 10-Oxogeranial | Iridoid synthase (IS) | Reductase/Cyclase | Reductive cyclization to form the iridoid scaffold. |

| Iridotrial | |||

| 7-Deoxyloganetic acid | 7-Deoxyloganetic acid synthase (7DLS/IO) | Cytochrome P450 | Three-step oxidation to form the carboxyl group.[6][7] |

| 7-Deoxyloganic acid | 7-Deoxyloganetic acid glucosyltransferase (7-DLGT) | Glucosyltransferase | Glycosylation of 7-deoxyloganetic acid.[7][8] |

| Loganic acid | 7-Deoxyloganic acid hydroxylase (7-DLH) | Cytochrome P450 | Hydroxylation at the C7 position.[9] |

| Loganin (B1675030) | Loganic acid O-methyltransferase (LAMT) | Methyltransferase | Methylation of the carboxyl group of loganic acid. |

Quantitative Data

Quantitative data on enzyme kinetics and substrate specificity are crucial for understanding pathway flux and for metabolic engineering applications. The following table summarizes available data for key enzymes in the pathway.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| 7-Deoxyloganetin glucosyltransferase (UGT85A24) | 7-Deoxyloganetin | - | - | [10] |

| 7-Deoxyloganetic acid glucosyltransferase (UGT8) | 7-Deoxyloganetic acid | 48.3 ± 5.2 | 0.81 ± 0.03 | [8] |

Note: Comprehensive kinetic data for all enzymes in the pathway are not always available and can vary between plant species.

Experimental Protocols

The elucidation of the iridoid biosynthetic pathway has been achieved through a combination of tracer studies, enzyme assays, and molecular genetics. Below are generalized protocols for key experiments.

Protocol 1: Heterologous Expression and in vitro Enzyme Assay of a Cytochrome P450 (e.g., 7-DLH)

-

Gene Cloning: Amplify the full-length cDNA of the candidate P450 gene from plant tissue RNA using RT-PCR. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae. Grow the yeast culture and induce protein expression.

-

Microsome Isolation: Harvest the yeast cells and spheroplast them. Lyse the spheroplasts and isolate the microsomal fraction, which contains the expressed P450, by differential centrifugation.

-

Enzyme Assay: Resuspend the microsomal pellet in an appropriate buffer. Set up the reaction mixture containing the microsomes, the substrate (e.g., 7-deoxyloganic acid), a P450 reductase (either co-expressed or from a commercial source), and NADPH as a cofactor.

-

Product Analysis: Incubate the reaction, then quench and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS to identify and quantify the product (e.g., loganic acid) by comparison with an authentic standard.[9]

Protocol 2: Virus-Induced Gene Silencing (VIGS) for in vivo Functional Characterization

-

VIGS Construct Preparation: Clone a fragment of the target gene (e.g., 7-DLS) into a tobacco rattle virus (TRV)-based VIGS vector.

-

Agroinfiltration: Transform Agrobacterium tumefaciens with the VIGS construct and a helper plasmid. Infiltrate young leaves of the target plant (e.g., Catharanthus roseus) with the Agrobacterium suspension.

-

Plant Growth and Monitoring: Grow the plants for several weeks to allow for the spread of the virus and silencing of the target gene.

-

Metabolite Analysis: Harvest tissues from the silenced plants and control plants (infiltrated with an empty vector). Extract the metabolites and analyze the iridoid profile using LC-MS to observe any reduction in the downstream products of the silenced enzyme.[6]

-

Gene Expression Analysis: Concurrently, extract RNA from the silenced and control tissues and perform qRT-PCR to confirm the downregulation of the target gene transcript.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of 7-Deoxyiridoids

The following diagram illustrates the core biosynthetic pathway leading to the formation of loganin, highlighting the position of 7-deoxy intermediates.

Caption: Core biosynthetic pathway of 7-deoxyiridoids leading to loganin.

Experimental Workflow for Gene Function Discovery

The logical workflow for identifying and characterizing a new gene in the iridoid pathway is depicted below.

Caption: Workflow for the discovery and functional characterization of iridoid biosynthetic genes.

The Case of this compound

As of the current scientific literature, this compound is not a described intermediate in the canonical iridoid biosynthetic pathway. The hydroxylation events in this pathway are well-characterized at the C10 position of geraniol by G10H and at the C7 position of 7-deoxyloganic acid by 7-DLH.[4][9] The existence of a "10-hydroxyloganetin" would imply a hydroxylation event at the C10 position of the iridoid skeleton, which is not a documented transformation.

It is plausible that "this compound" could be:

-

A misnomer for a known iridoid.

-

A rare, species-specific derivative that has yet to be biosynthetically characterized.

-

A product of a promiscuous hydroxylase enzyme under specific physiological conditions.

-

A synthetic compound.

Further research, including detailed metabolomic analysis of plants known to produce a wide variety of iridoids, such as those from the Strychnos genus, would be necessary to confirm the natural occurrence and biosynthetic origin of this compound.[11][12]

Conclusion

The biosynthesis of 7-deoxyiridoids represents a critical branch of plant secondary metabolism, providing the precursors for a vast array of bioactive compounds. While the specific compound "this compound" remains elusive in the context of established metabolic pathways, a thorough understanding of the biosynthesis of core intermediates like 7-deoxyloganic acid and loganin provides a robust framework for future research. The experimental approaches and pathway diagrams presented in this guide offer a solid foundation for scientists and drug development professionals to further explore and engineer this important class of natural products.

References

- 1. Case solved: the biosynthesis of strychnine elucidated - New possibilities for the production of previously unknown plant natural products using "metabolic engineering" approaches [bionity.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Deoxyloganic Acid|Iridoid Reference Standard [benchchem.com]

- 8. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ENZYME - 2.4.1.324 7-deoxyloganetin glucosyltransferase [enzyme.expasy.org]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. Botany, Phytochemistry, Pharmacology and Toxicity of Strychnos nux-vomica L.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7-Deoxyiridoids in Monoterpenoid Indole Alkaloid Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 7-deoxyiridoids, specifically focusing on the enzymatic conversions of 7-deoxyloganetic acid, in the intricate biosynthetic pathways of monoterpenoid indole (B1671886) alkaloids (MIAs). MIAs represent a vast and structurally diverse class of plant-derived natural products, many of which are of significant pharmacological importance, including the anticancer agents vinblastine (B1199706) and vincristine (B1662923) produced by Catharanthus roseus. A comprehensive understanding of the early steps in the iridoid branch of the MIA pathway is critical for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

Introduction to the Iridoid Pathway in MIA Biosynthesis

The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526) and the secoiridoid glucoside, secologanin (B1681713). The formation of secologanin itself is a multi-step process that begins with geranyl pyrophosphate (GPP). A key series of reactions in this pathway involves the modification of the iridoid skeleton, particularly at the C7 position. The pathway proceeds through the formation of 7-deoxyloganetic acid, which is subsequently glucosylated and hydroxylated to yield loganic acid, a direct precursor to secologanin. While the compound 7-Deoxy-10-hydroxyloganetin has been reported in species such as Strychnos nux-vomica, the core and most extensively characterized MIA pathway in model organisms like Catharanthus roseus involves hydroxylation at the C7 position.[1] This guide will focus on this canonical pathway.

Key Enzymatic Steps and Quantitative Data

The conversion of the early iridoid intermediate, iridodial (B1216469), to loganic acid involves three critical enzymes. The functional characterization of these enzymes has been crucial in elucidating the MIA biosynthetic pathway. Below is a summary of these enzymes and their kinetic properties.

| Enzyme | Abbreviation | Gene (from C. roseus) | EC Number | Substrate(s) | Product(s) | Km (app) (µM) | kcat (s⁻¹) |

| 7-Deoxyloganetic Acid Synthase | 7DLS | CYP76A26 | 1.14.14.161 | Iridodial, Iridotrial | 7-Deoxyloganetic Acid | 25 | 5.2 |

| 7-Deoxyloganetic Acid Glucosyltransferase | UGT8 | CrUGT8 | 2.4.1.323 | 7-Deoxyloganetic Acid, UDP-Glucose | 7-Deoxyloganic Acid, UDP | 9.8 | 1.25 |

| 7-Deoxyloganic Acid 7-Hydroxylase | 7-DLH | CYP72A224 | N/A | 7-Deoxyloganic Acid, NADPH, O₂ | Loganic Acid, NADP⁺, H₂O | 400 | N/A |

Data sourced from references[2][3][4]. Note: The kcat for 7-DLH could not be determined due to low expression levels in the heterologous system.[4]

Signaling Pathways and Experimental Workflows

Monoterpenoid Indole Alkaloid Pathway: Iridoid Branch

The following diagram illustrates the core enzymatic steps in the iridoid branch of the MIA pathway, leading from iridodial to secologanin.

Caption: Core iridoid pathway in MIA biosynthesis.

Experimental Workflow: Gene Function Elucidation via VIGS

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to study gene function in plants. The workflow below outlines the key steps for silencing a target gene in Catharanthus roseus.[5][6][7][8]

Caption: Workflow for VIGS in Catharanthus roseus.

Experimental Protocols

Protocol for Virus-Induced Gene Silencing (VIGS) of a Candidate Gene in C. roseus

This protocol is adapted from methodologies described for VIGS in Catharanthus roseus using the Tobacco Rattle Virus (TRV) vector system.[5][8][9]

1. Vector Construction: a. Amplify a 200-400 bp fragment of the target gene (e.g., CYP72A224) from C. roseus cDNA using gene-specific primers with appropriate restriction sites. b. Ligate the amplified fragment into the pTRV2 vector. c. Transform the pTRV2-gene construct and the pTRV1 vector into separate electrocompetent Agrobacterium tumefaciens (strain GV3101) cells. d. Confirm successful transformation via PCR screening of single colonies.

2. Plant Growth and Inoculation: a. Grow C. roseus seeds in soil at 25°C under a 16-h light/8-h dark cycle. b. Prepare overnight cultures of A. tumefaciens containing pTRV1 and pTRV2-gene constructs in LB medium with appropriate antibiotics (e.g., 50 µg/mL kanamycin). c. Inoculate 50 mL of LB medium with the overnight cultures and grow until OD600 reaches ~1.5. d. Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 200 µM acetosyringone, 10 mM MgCl₂) to a final OD600 of 1.5. e. Incubate the bacterial suspensions at room temperature for 3-4 hours without shaking. f. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. g. Infiltrate the undersides of the first two true leaves of 2-3 week-old C. roseus seedlings using a 1 mL needleless syringe.

3. Post-Infiltration and Analysis: a. Grow the infiltrated plants for 2-3 weeks to allow for the spread of the virus and subsequent gene silencing. b. Harvest young leaf tissues for analysis. c. For gene expression analysis, extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific to the target gene. d. For metabolite analysis, perform a methanol (B129727) extraction of ground leaf tissue and analyze the supernatant using a validated LC-MS/MS method.

Protocol for Heterologous Expression and Enzyme Assay of a Plant Cytochrome P450

This protocol provides a general framework for the expression of a plant P450, such as 7DLS or 7-DLH, in Saccharomyces cerevisiae and subsequent enzyme activity assays.[2][10][11][12]

1. Heterologous Expression in Yeast: a. Codon-optimize the full-length coding sequence of the P450 gene for expression in S. cerevisiae. b. Clone the optimized gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1). c. Co-transform the P450 expression vector and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana CPR1) into a suitable yeast strain (e.g., WAT11). d. Grow the transformed yeast in selective medium containing glucose. e. Induce protein expression by transferring the cells to a medium containing galactose and grow for 16-24 hours at 30°C.

2. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors). c. Lyse the cells using glass beads and vigorous vortexing. d. Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris. e. Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g). f. Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

3. Enzyme Assay: a. Prepare a reaction mixture containing the isolated microsomes, the substrate (e.g., 7-deoxyloganic acid for 7-DLH), and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2). b. Initiate the reaction by adding the NADPH-generating system. c. Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours). d. Stop the reaction by adding a solvent such as ethyl acetate (B1210297) or by acidification. e. Extract the product from the reaction mixture. f. Analyze the extracted product by LC-MS/MS to confirm its identity and quantify the amount formed.

Protocol for LC-MS/MS Quantification of Iridoid Intermediates

This protocol outlines a general method for the quantification of 7-deoxyloganic acid and loganic acid from plant extracts or enzyme assays.[4][13][14]

1. Sample Preparation: a. Lyophilize and grind plant tissue to a fine powder. b. Extract the metabolites with 80% methanol. c. Centrifuge to pellet debris and filter the supernatant. d. For enzyme assays, quench the reaction and extract with an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and resuspend the residue in the mobile phase.

2. Chromatographic Separation: a. Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). b. Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. c. A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B. d. Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

3. Mass Spectrometry Detection: a. Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. c. Establish the precursor-to-product ion transitions for each analyte. For loganic acid, a transition of m/z 375.1 > 213.2 has been reported.[13] Similar transitions would be determined for 7-deoxyloganic acid. d. Optimize cone voltage and collision energy for each transition to maximize signal intensity. e. Prepare a standard curve using authentic standards of the analytes to enable absolute quantification.

Conclusion

The elucidation of the roles of 7-deoxyloganetic acid synthase, 7-deoxyloganetic acid glucosyltransferase, and 7-deoxyloganic acid 7-hydroxylase has been a significant advancement in our understanding of MIA biosynthesis. The technical protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this complex pathway. Future research, including the detailed structural characterization of these enzymes and the exploration of regulatory mechanisms, will be instrumental in developing successful metabolic engineering strategies for the enhanced production of medicinally vital monoterpenoid indole alkaloids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. scispace.com [scispace.com]

- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.mpg.de [pure.mpg.de]

- 9. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recombinant production of eukaryotic cytochrome P450s in microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 13. A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

7-Deoxy-10-hydroxyloganetin CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxy-10-hydroxyloganetin is an iridoid, a class of monoterpenoids widely distributed in the plant kingdom and known for a diverse range of biological activities. This technical guide provides a summary of the available chemical and biological information for this compound. While this compound has been identified and is commercially available, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies on its specific biological effects and mechanisms of action. This document consolidates the known data for this compound and supplements it with information on the broader class of iridoids to provide a contextual understanding for researchers.

Chemical Identity

This compound has been chemically characterized and its fundamental identifiers are summarized in the table below.

| Chemical Identifier | Value | Source |

| CAS Number | 76267-48-6 | [1][2] |

| Molecular Formula | C11H16O5 | [1][2] |

| Molecular Weight | 228.24 g/mol | [1][2] |

| Natural Source | Strychnos nux-vomica | [3] |

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative biological data for this compound, such as IC50 values, binding constants, or pharmacokinetic parameters. Research in this area is required to elucidate the compound's potency and potential therapeutic window.

Experimental Protocols

Biological Context: The Iridoids

Due to the limited specific data on this compound, understanding its potential biological role necessitates an examination of the broader iridoid class. Iridoids are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

General Signaling Pathways Modulated by Iridoids

Iridoids have been reported to modulate several key signaling pathways implicated in disease. A generalized representation of these interactions is depicted below. It is important to note that this diagram represents the activities of various iridoids and the specific pathways affected by this compound have not yet been elucidated.

Caption: Generalized signaling pathways potentially modulated by iridoids.

Conclusion and Future Directions

This compound is a known natural product with established chemical identifiers. However, there is a significant gap in the scientific literature regarding its biological activity and therapeutic potential. The information available on the broader class of iridoids suggests that this compound may possess interesting pharmacological properties. Future research should focus on:

-

Developing and publishing standardized protocols for the isolation and synthesis of this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine its biological activities, including quantitative measures of efficacy (e.g., IC50 values).

-

Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

Such studies are crucial to unlock the potential of this compound as a lead compound for drug discovery and development.

References

7-Deoxy-10-hydroxyloganetin: A Comprehensive Review of an Iridoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxy-10-hydroxyloganetin is an iridoid glycoside isolated from the seeds of the Strychnos nux-vomica tree.[1][2] Iridoids are a large class of cyclopentanoid monoterpene natural products that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. While research on this compound itself is limited, its presence in a medicinally significant plant and its structural relation to other bioactive iridoids suggest its potential as a therapeutic agent. This technical guide provides a comprehensive review of the available literature on this compound, including its isolation, and discusses its potential biological activities and biosynthetic pathway in the context of related compounds and extracts from Strychnos nux-vomica.

Phytochemistry and Isolation

This compound is a known constituent of Strychnos nux-vomica seeds.[1][2] The isolation of this and other iridoids from this plant typically involves extraction with polar solvents such as methanol, followed by chromatographic separation techniques. A general workflow for the isolation of iridoids from Strychnos nux-vomica is outlined below.

Potential Biological Activities

Direct studies on the biological activity of isolated this compound are not yet published. However, the well-documented pharmacological effects of Strychnos nux-vomica extracts and the known activities of other iridoids provide a strong basis for inferring its potential therapeutic properties.

Anti-inflammatory Activity

Extracts from Strychnos nux-vomica have demonstrated significant anti-inflammatory properties.[3][4] For instance, a methanolic extract of the seeds showed notable inhibition of protein denaturation, a marker of inflammation.[4] The anti-inflammatory effects of the plant are often attributed to its diverse phytochemical constituents, including iridoids. Given that this compound is an iridoid present in these extracts, it is plausible that it contributes to the observed anti-inflammatory effects.

Cytotoxic and Anti-cancer Activity

The aqueous methanolic extract of Strychnos nux-vomica leaves has been shown to possess cytotoxic activity against various cancer cell lines.[5][6] The IC50 values for this extract are summarized in the table below. Although the cytotoxic effects have been primarily linked to the phenolic compounds in the extract, the potential contribution of iridoids like this compound cannot be ruled out and warrants further investigation.

| Cell Line | Type of Cancer | IC50 (µg/mL) of S. nux-vomica Leaf Extract |

| Hep-2 | Human Epidermoid Larynx Carcinoma | 17.8[5] |

| MCF-7 | Breast Carcinoma | 36.3[5] |

| HCT | Colon Carcinoma | 41.2[5] |

Other Potential Activities

Strychnos nux-vomica extracts have also been reported to have analgesic and antipyretic properties.[5][6] As with the other activities, the specific contribution of this compound to these effects is yet to be determined.

Putative Biosynthetic Pathway

The biosynthesis of iridoids originates from the mevalonate (B85504) pathway, leading to the formation of geranyl pyrophosphate (GPP). While the specific enzymatic steps leading to this compound have not been elucidated, a plausible pathway can be proposed based on the known biosynthesis of related iridoids in Strychnos and other plant species.[7][8]

Experimental Protocols

As there are no specific published studies on the biological evaluation of this compound, this section provides general methodologies for key experiments that could be employed to assess its therapeutic potential, based on protocols used for Strychnos nux-vomica extracts and other iridoids.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay can be used to evaluate the ability of this compound to prevent protein denaturation, a key process in inflammation.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare phosphate-buffered saline (PBS, pH 6.4).

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.45 mL of PBS.

-

Add 0.05 mL of varying concentrations of this compound.

-

A control group should be prepared with 0.05 mL of the solvent instead of the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

Cool the tubes to room temperature.

-

Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., Hep-2, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

-

Future Perspectives

The research on this compound is still in its nascent stages. Its presence in the medicinally important plant Strychnos nux-vomica and its classification as an iridoid glycoside strongly suggest that it possesses therapeutic potential. Future research should focus on the following areas:

-

Isolation and Structural Elucidation: Detailed reporting of the isolation protocol and comprehensive spectral data (NMR, MS, IR) is necessary for the unambiguous identification and characterization of the compound.

-

Biological Evaluation: A systematic evaluation of the biological activities of pure this compound is crucial. This should include in vitro and in vivo studies to assess its anti-inflammatory, anti-cancer, and other potential therapeutic effects.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, further studies should be conducted to elucidate the underlying molecular mechanisms. This could involve investigating its effects on key signaling pathways, such as NF-κB and MAPK pathways for inflammation, or apoptosis and cell cycle regulation for cancer.

-

Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for further research and potential drug development, and would also allow for the synthesis of analogues with improved activity and pharmacokinetic properties.

Conclusion

This compound is an understudied iridoid glycoside with significant potential for therapeutic applications. While direct evidence of its biological activity is currently lacking, its presence in Strychnos nux-vomica, a plant with a long history of medicinal use, and the known pharmacological properties of the iridoid class of compounds provide a strong rationale for further investigation. This technical guide has summarized the available information and proposed a roadmap for future research that could unlock the therapeutic potential of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. phytojournal.com [phytojournal.com]

- 5. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 8. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]

The Metabolic Crossroads of Iridoid Biosynthesis: Unraveling the Fate of 7-Deoxy-10-hydroxyloganetin in Strychnos nux-vomica

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Strychnos nux-vomica, a plant renowned for its production of the potent neurotoxic alkaloids strychnine (B123637) and brucine, harbors a complex network of metabolic pathways. Central to the biosynthesis of these and other monoterpenoid indole (B1671886) alkaloids (MIAs) is the iridoid pathway, which generates key precursors. This technical guide delves into the metabolic fate of a specific iridoid, 7-Deoxy-10-hydroxyloganetin, a known constituent of S. nux-vomica. While the complete biosynthetic pathway of strychnine has been recently elucidated, the precise downstream transformations of this hydroxylated iridoid remain to be fully characterized. This document presents a hypothesized metabolic pathway for this compound based on established enzymatic reactions in iridoid biosynthesis. Furthermore, it provides a comprehensive suite of experimental protocols for the isolation, characterization, and enzymatic analysis of this compound and its potential metabolites, offering a foundational framework for future research in this area.

Introduction: The Significance of Iridoids in Strychnos nux-vomica

The genus Strychnos is a rich source of biologically active compounds, most notably the monoterpenoid indole alkaloids (MIAs). The biosynthesis of these complex molecules is a multi-step process that relies on the convergence of the shikimate pathway, producing tryptamine (B22526), and the iridoid pathway, which generates secologanin (B1681713). Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. In S. nux-vomica, several iridoids, including loganin (B1675030) and loganic acid, have been identified and their roles as precursors to secologanin are well-established.

The iridoid this compound has also been isolated from the seeds of S. nux-vomica. Its structure suggests it is an intermediate in the iridoid biosynthetic pathway, likely branching from the main route to secologanin. Understanding the metabolic fate of this compound is crucial for a complete picture of MIA biosynthesis and could reveal novel enzymatic targets for metabolic engineering and the production of new bioactive compounds.

The Hypothesized Metabolic Fate of this compound

Based on the known enzymatic reactions in the biosynthesis of secologanin and other iridoids in related plant species, we propose a plausible metabolic pathway for this compound in Strychnos nux-vomica. This hypothetical pathway involves a series of enzymatic transformations, including glycosylation and oxidation, which are common in iridoid metabolism.

The central hypothesis is that this compound can be shunted from the main secologanin pathway and undergo further modifications. The key proposed steps are:

-

Glycosylation: The free hydroxyl group at the C-1 position of this compound is a likely target for a UDP-glycosyltransferase (UGT). This would result in the formation of a glycosylated derivative, 7-Deoxy-10-hydroxyloganin. Glycosylation is a common step in iridoid biosynthesis, increasing the water solubility and stability of the intermediates.

-

Oxidation/Hydroxylation: The core iridoid structure may undergo further oxidation or hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications could lead to a variety of structurally diverse iridoids.

-

Incorporation into Novel Alkaloids: It is also conceivable that this compound or its derivatives could be condensed with tryptamine to form novel, minor alkaloids that have yet to be identified in S. nux-vomica.

The following diagram illustrates this hypothesized metabolic pathway.

Caption: Hypothesized metabolic pathway of this compound in Strychnos nux-vomica.

Quantitative Data Summary

Currently, there is a lack of quantitative data in the literature specifically detailing the metabolic flux through the this compound branch of the iridoid pathway. The following table presents a template for organizing future experimental data to facilitate comparison and analysis.

| Metabolite | Tissue | Concentration (µg/g FW) | Experimental Condition | Reference |

| This compound | Seed | Data not available | Untreated | |

| Leaf | Data not available | Untreated | ||

| Root | Data not available | Untreated | ||

| 7-Deoxy-10-hydroxyloganin | Seed | Data not available | Untreated | |

| Leaf | Data not available | Untreated | ||

| Root | Data not available | Untreated | ||

| Putative Oxidized Derivatives | Seed | Data not available | Untreated | |

| Leaf | Data not available | Untreated | ||

| Root | Data not available | Untreated |

Detailed Experimental Protocols

To investigate the hypothesized metabolic pathway, a series of experimental approaches are required. The following protocols provide a detailed methodology for key experiments.

Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from S. nux-vomica seeds.

Workflow Diagram:

Caption: Workflow for the isolation and purification of this compound.

Protocol:

-

Plant Material: Obtain dried seeds of Strychnos nux-vomica.

-

Grinding and Defatting: Grind the seeds to a fine powder. Defat the powder by Soxhlet extraction with n-hexane for 24 hours.

-

Extraction: Air-dry the defatted powder and extract with methanol at room temperature (3 x 48 hours).

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Preparative HPLC: Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile mobile phase.

-

Structural Elucidation: Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS).

Enzyme Assays for Glycosylation

This protocol outlines a method to test for the glycosylation of this compound using protein extracts from S. nux-vomica.

Protocol:

-

Protein Extraction: Homogenize fresh young leaves of S. nux-vomica in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 5% glycerol). Centrifuge to remove cell debris and collect the supernatant as the crude protein extract.

-

Enzyme Reaction: Set up the reaction mixture containing:

-

Crude protein extract (10-50 µg)

-

This compound (substrate, 100 µM)

-

UDP-glucose (sugar donor, 1 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

-

Product Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product (7-Deoxy-10-hydroxyloganin).

Heterologous Expression of Candidate Enzymes

To confirm the function of specific candidate genes (e.g., UGTs or CYP450s) identified through transcriptomic analysis, heterologous expression in a host system like Escherichia coli or Saccharomyces cerevisiae is necessary.

Workflow Diagram:

Caption: Workflow for heterologous expression and functional characterization of candidate enzymes.

Protocol (General Outline):

-

Gene Identification and Cloning: Identify candidate UGT or CYP450 genes from S. nux-vomica transcriptome data. Amplify the full-length cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Host Transformation: Transform the expression construct into the appropriate host cells.

-

Protein Expression: Grow the transformed cells and induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Perform in vitro enzyme assays with the purified recombinant protein, this compound as the substrate, and the appropriate co-substrates (UDP-glucose for UGTs; NADPH and a cytochrome P450 reductase for CYP450s).

-

Product Identification: Analyze the reaction products by HPLC and LC-MS to confirm the enzymatic activity and identify the structure of the product.

Conclusion and Future Directions

The metabolic fate of this compound in Strychnos nux-vomica represents an intriguing and underexplored area of iridoid biochemistry. The hypothetical pathway presented in this guide, based on established enzymatic principles, provides a solid foundation for future research. The detailed experimental protocols offer a practical roadmap for researchers to test these hypotheses and elucidate the precise enzymatic steps involved.

Future research should focus on:

-

Transcriptome Analysis: Performing deep sequencing of the S. nux-vomica transcriptome to identify candidate genes involved in iridoid metabolism.

-

Metabolomic Profiling: Comprehensive metabolomic analysis of different tissues of S. nux-vomica to identify the downstream metabolites of this compound.

-

In Vivo Feeding Studies: Using isotopically labeled this compound in feeding studies with S. nux-vomica seedlings or cell cultures to trace its metabolic conversion.

By systematically applying these approaches, the scientific community can unravel the complete metabolic network of iridoids in this medicinally important plant, paving the way for new discoveries in natural product biosynthesis and metabolic engineering.

Methodological & Application

Analytical methods for the detection and quantification of 7-Deoxy-10-hydroxyloganetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxy-10-hydroxyloganetin is an iridoid glycoside that can be isolated from the seeds of Strychnos nux-vomica.[1] As a constituent of a medicinally important plant, the accurate detection and quantification of this compound are crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Analysis

The overall process for the analysis of this compound from a plant matrix involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.

Experimental Protocols

Sample Preparation: Extraction from Strychnos nux-vomica Seeds

This protocol describes the extraction of this compound from its natural source.

Materials:

-

Dried seeds of Strychnos nux-vomica

-

Grinder or mill

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Grind the dried seeds of Strychnos nux-vomica into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

-

Add 25 mL of 70% methanol in water (v/v).

-

Vortex the mixture for 1 minute to ensure it is well-mixed.

-

Perform ultrasonication for 30 minutes at room temperature to facilitate extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Method for Quantification

This method is suitable for the routine quantification of this compound in prepared extracts. Iridoid glycosides typically show UV absorption around 240 nm.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-40% B

-

20-25 min: 40-90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

LC-MS/MS Method for Sensitive Quantification and Confirmation